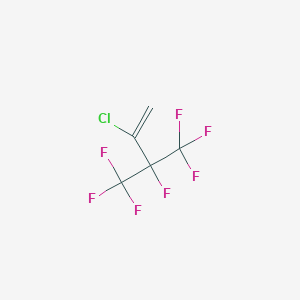

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene

Description

Historical Context and Development

The compound 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene (CAS 235106-10-2) emerged in the late 20th century as part of broader advancements in organofluorine chemistry. Its synthesis aligns with industrial efforts to develop hydrofluoroolefins (HFOs), which gained prominence as environmentally friendly alternatives to ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Early synthetic routes involved halogen-exchange reactions, leveraging fluorinating agents such as hydrogen fluoride (HF) or metal fluorides. For example, the compound could be derived via selective fluorination of chlorinated precursors using catalysts like antimony pentachloride (SbCl₅).

A significant milestone in its development was the optimization of liquid-phase fluorination techniques, which improved yield and purity while minimizing hazardous byproducts. The compound’s structural complexity—featuring a terminal alkene, chlorine, and multiple fluorine substituents—reflects the growing sophistication of fluorination methodologies in the 1990s, particularly in producing molecules with tailored stability and reactivity.

Nomenclature and Classification Systems

The compound’s systematic IUPAC name, This compound , reflects its structure:

- A four-carbon butene backbone (positions 1–4).

- Chlorine at position 2.

- Fluorine atoms at positions 3 and 4.

- A trifluoromethyl (-CF₃) group at position 3.

Alternative designations include 1H,1H-heptafluoro(2-chloro-3-methylbut-1-ene) , emphasizing its heptafluorinated nature. It is classified as a hydrofluoroolefin (HFO) due to its unsaturated C=C bond and fluorine-rich substituents.

Position within Organofluorine Chemistry

This compound occupies a niche in organofluorine chemistry as a polyfluorinated chlorinated alkene . Its structure combines the strong C-F bonds (average 480 kJ/mol) characteristic of fluorocarbons with the reactivity of a terminal alkene. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the molecule against nucleophilic attack while enabling participation in radical-mediated reactions.

Compared to simpler HFOs like HFO-1234yf (2,3,3,3-tetrafluoropropene), this compound’s additional chlorine and fluorine substituents offer unique steric and electronic profiles. For instance, the chlorine atom introduces a site for nucleophilic substitution, broadening its utility in synthesizing fluorinated polymers or agrochemical intermediates.

Significance in Fluorinated Alkene Research

The compound serves as a model for studying structure-reactivity relationships in fluorinated alkenes. Key research applications include:

- Ozonolysis Studies : Its degradation via ozonolysis generates trifluoroacetaldehyde (CF₃CHO), a precursor to the greenhouse gas fluoroform (CHF₃). This has implications for assessing the environmental impact of HFOs.

- Polymer Chemistry : The terminal alkene enables polymerization into fluorinated materials with high thermal stability and chemical resistance.

- Catalytic Fluorination : Researchers utilize it to explore regioselective fluorination mechanisms, particularly in the context of Markovnikov addition using HF-based reagents.

Properties

IUPAC Name |

2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF7/c1-2(6)3(7,4(8,9)10)5(11,12)13/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFYSORKRLINOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)F)(C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371513 | |

| Record name | 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235106-10-2 | |

| Record name | 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235106-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Fluorinated Alkenes

- The compound is typically prepared by chlorination of tetrafluorinated trifluoromethyl-substituted butene derivatives . This involves introducing a chlorine atom at the 2-position of the butene backbone that already contains multiple fluorine atoms and a trifluoromethyl group at the 3-position.

- The starting materials are often trifluoromethylated alkenes , which undergo selective chlorination under controlled conditions to yield the target compound.

- The reaction conditions require precise control of temperature, solvent, and chlorine source to avoid over-chlorination or decomposition.

Telomerization Routes

- A patented method involves telomerization reactions using 2-chloro-3,3,3-trifluoropropene and carbon tetrachloride as raw materials in the presence of a telomerization catalyst, catalyst aids, and reducing agents.

- This method efficiently produces chlorinated fluorinated butenes, including derivatives like this compound, by chain extension and halogen incorporation.

- The process is conducted under controlled temperature and pressure to optimize yield and selectivity.

Fluorination and Iodination Precursor Routes

- Related compounds such as 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene are synthesized by iodination of trifluoromethylated alkenes followed by fluorination steps.

- Although this is a different halogen (iodine instead of chlorine), the synthetic strategies provide insight into the preparation of halogenated fluorinated butenes, suggesting that similar halogen exchange or substitution reactions could be adapted for chlorinated analogs.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- Gas chromatography and other chromatographic techniques are used to analyze the product distribution and purity during synthesis, especially in telomerization processes.

- The reaction pathways are optimized to minimize side products and maximize the yield of the desired chlorinated fluorinated butene.

- Separation and refining steps such as distillation under reduced pressure are critical to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The double bond in the molecule allows for addition reactions with various reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

Catalysts: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often used to facilitate reactions.

Oxidizing Agents: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

Scientific Research Applications

1. Synthetic Intermediates

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene serves as a valuable intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in reactions that form more complex fluorinated molecules. Researchers utilize it to create pharmaceuticals and agrochemicals that require specific fluorinated functionalities.

2. Fluorinated Compounds Research

Fluorinated compounds are known for their stability and unique properties. This compound is used in studies focused on developing new fluorinated materials, including polymers and surfactants. Its ability to modify surface properties makes it a candidate for research into coatings and materials science.

3. Environmental Studies

Due to its potential environmental impact as a fluorinated compound, this compound is studied in environmental chemistry. Researchers investigate its degradation pathways and effects on ecosystems to assess its safety and regulatory compliance.

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals that require precise fluorination. Its properties allow for the development of high-performance materials used in electronics and automotive applications.

2. Refrigerants and Propellants

The unique thermal properties of this compound make it suitable for use as a refrigerant or propellant in various applications. Its low boiling point and stability under pressure are advantageous in these roles.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study conducted by researchers at a leading pharmaceutical company demonstrated the use of this compound as an intermediate in synthesizing a novel antiviral drug. The compound's ability to introduce trifluoromethyl groups significantly enhanced the drug's efficacy against resistant viral strains.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the degradation of this compound in aquatic systems. The findings indicated that while the compound is stable in water, photodegradation occurs under UV light exposure, leading to less harmful byproducts. This research is crucial for understanding the environmental fate of fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. The compound can interact with enzymes, receptors, and other proteins, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene with structurally related fluorinated alkenes:

Structural and Functional Differences

Substituent Effects :

- The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects, stabilizing the alkene against electrophilic addition. In contrast, the heptafluoro-1-propoxy variant (C₇H₂ClF₁₁O) introduces a bulkier ether group, reducing volatility but increasing resistance to oxidation.

- Replacing chlorine with iodine (as in 1-Iodo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene) significantly increases molecular weight and polarizability, making the compound more reactive in photochemical processes.

Reactivity Trends: The dichloro analog (3,4-Dichloro-3,4,4-trifluorobut-1-ene) exhibits higher electrophilicity due to fewer fluorine atoms, enabling easier substitution reactions with nucleophiles like amines or thiols. The target compound’s multiple fluorine atoms create a strong electron-deficient alkene, favoring applications in polymerization or as a non-reactive solvent.

Thermal and Physical Properties

While experimental data for boiling points or melting points are unavailable in the provided evidence, trends can be inferred:

Biological Activity

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene (CAS No. 235106-10-2) is a fluorinated organic compound with a molecular formula of CHClF and a molecular weight of 230.51 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of multiple fluorine atoms significantly alters the physicochemical properties and biological interactions of the molecule.

The structure of this compound features a chlorinated carbon backbone with extensive fluorination. This configuration enhances lipophilicity and metabolic stability, making it a candidate for various biological applications.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes. For instance, the trifluoromethyl group is known to increase hydrophobic interactions with lipid bilayers, potentially leading to increased efficacy against bacterial strains.

| Study | Findings |

|---|---|

| Makarov et al. (2021) | Investigated the synthesis of fluorinated derivatives and their activity against Mycobacterium tuberculosis. The study highlighted that similar fluorinated compounds showed significant inhibitory effects on bacterial growth. |

| Zhang & Aldrich (2019) | Reported on the structural activity relationship (SAR) of trifluoromethyl-containing compounds, noting improved potency against various pathogens compared to non-fluorinated analogs. |

Enzyme Inhibition

Fluorinated compounds often serve as enzyme inhibitors due to their unique electronic properties. The introduction of a trifluoromethyl group can enhance binding affinity to target enzymes.

| Enzyme | Inhibition Mechanism | Reference |

|---|---|---|

| Reverse Transcriptase | Improved binding through hydrophobic interactions and hydrogen bonding | MDPI Review (2022) |

| DprE1 (Mycobacterial enzyme) | Targeting key active sites leading to reduced enzymatic activity | PMC Article (2021) |

Case Study 1: Antitubercular Activity

In a study focusing on antitubercular agents, derivatives of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid were synthesized as precursors for benzothiazinones, showcasing how similar structures can lead to effective treatments for tuberculosis. The incorporation of trifluoromethyl groups was critical in enhancing the bioactivity of these compounds against resistant strains of Mycobacterium tuberculosis.

Case Study 2: Drug Development

Research into FDA-approved drugs containing trifluoromethyl groups has demonstrated their role in increasing therapeutic efficacy. For example, drugs like Ubrogepant have shown improved potency due to the presence of fluorinated moieties which contribute to better pharmacokinetic profiles and reduced side effects.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and biological targets.

| Toxicological Data | Findings |

|---|---|

| Acute Toxicity Studies | Limited data available; further research required to establish safety profiles in vivo. |

| Environmental Impact | Fluorinated compounds may persist in the environment; studies suggest potential bioaccumulation risks. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene, and how do reaction conditions influence yield?

- Methodology : Fluorinated alkenes are typically synthesized via halogen-exchange reactions (e.g., Cl/F substitution using HF or KF under anhydrous conditions) or radical fluorination. For this compound, a plausible route involves chlorination of a tetrafluoro precursor followed by trifluoromethylation. Reaction temperature (<50°C) and solvent polarity (e.g., dichloromethane) are critical to avoid side reactions like polymerization .

- Data Consideration : Monitor intermediates via <sup>19</sup>F NMR to track fluorination efficiency. Yield optimization requires GC-MS analysis of byproducts (e.g., dechlorinated species).

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

- Methodology :

- <sup>19</sup>F NMR : Assign peaks based on chemical shifts (e.g., CF3 groups at ~-60 ppm, CF2 at ~-110 ppm) .

- FTIR : Identify C-F stretching vibrations (1000–1300 cm<sup>-1</sup>) and C=C bonds (~1650 cm<sup>-1</sup>).

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M]<sup>+</sup> (exact mass: ~288.93 g/mol) and fragmentation patterns .

Q. What are the environmental stability and degradation pathways of this compound under standard laboratory conditions?

- Methodology : Conduct accelerated stability studies (e.g., exposure to UV light, humidity) and analyze degradation products via LC-MS. Computational modeling (e.g., DFT) can predict bond dissociation energies, highlighting susceptibility to hydrolysis at the C-Cl bond .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?

- Methodology : Perform kinetic studies with dienes of varying electron density (e.g., anthracene vs. electron-deficient dienes). Compare activation energies (ΔG<sup>‡</sup>) via DFT calculations. Use X-ray crystallography to analyze regioselectivity in adduct formation .

- Data Contradictions : Conflicting reports on reaction rates may arise from solvent polarity (e.g., nonpolar solvents favor electron-deficient dienes) or competing radical pathways.

Q. What experimental and computational approaches resolve contradictions in reported thermodynamic properties (e.g., boiling point, vapor pressure)?

- Methodology :

- Experimental : Measure vapor pressure via static or dynamic gas saturation methods. Validate using NIST-referenced instrumentation .

- Computational : Apply group contribution methods (e.g., Joback) or quantum mechanics (QM) to predict properties. Discrepancies often stem from impurities in earlier studies; use GC purity >99% for reliable data .

Q. What mechanisms underlie the compound’s potential toxicity in biological systems, and how can in vitro assays be designed to assess this?

- Methodology : Use human hepatocyte cell lines to measure metabolic activation (e.g., cytochrome P450-mediated oxidation). Pair with ROS (reactive oxygen species) detection assays. For mechanistic insight, employ molecular docking to simulate interactions with biomacromolecules (e.g., proteins or DNA) .

- Advanced Consideration : Fluorinated compounds may exhibit atypical toxicity due to bioaccumulation; include lipid bilayer permeability assays.

Q. How does the compound behave under extreme conditions (e.g., high pressure, supercritical CO2), and what analytical techniques are suitable for monitoring these reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.